molecular formula C19H26N2O3S B11598424 (5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11598424
M. Wt: 362.5 g/mol
InChI Key: JRHOEQJQQCVPIA-GDNBJRDFSA-N
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Description

The compound (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes an imidazolidinone core with multiple substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the ethoxy and methylpropoxy phenyl groups. The final step involves the formation of the sulfanylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

(5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:

The uniqueness of (5Z)-5-{[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific substituents and the resulting biological activities, which distinguish it from other compounds in its class.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H26N2O3S/c1-5-9-21-18(22)15(20-19(21)25)10-14-7-8-16(24-12-13(3)4)17(11-14)23-6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,20,25)/b15-10-

InChI Key

JRHOEQJQQCVPIA-GDNBJRDFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(C)C)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)NC1=S

Origin of Product

United States

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